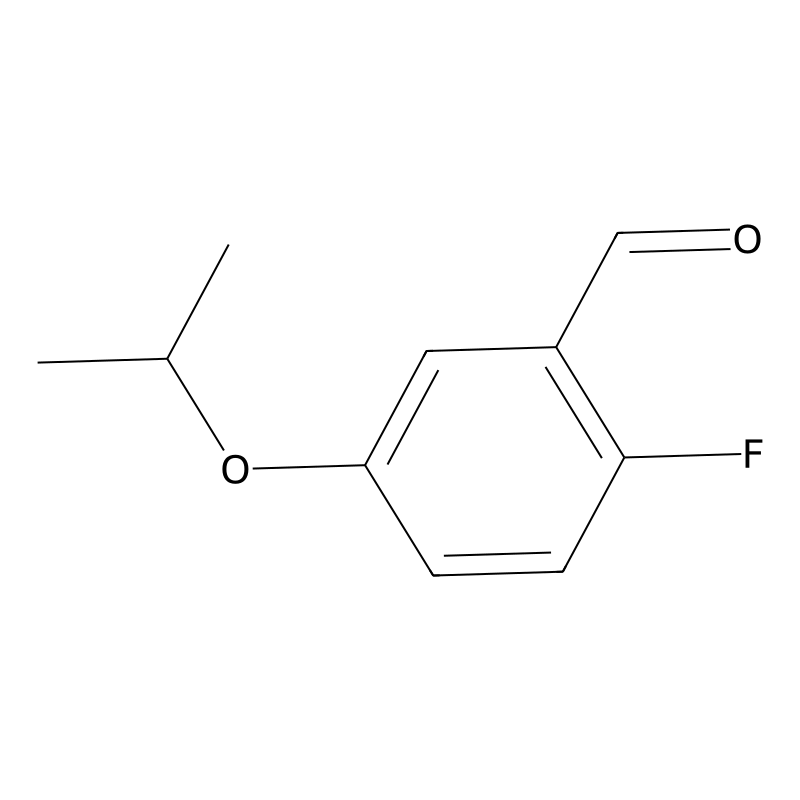

2-Fluoro-5-isopropoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a formyl group (CHO) and specific substituents: a fluorine atom at the second position (ortho) and an isopropoxy group (OCH(CH₃)₂) at the fifth position (para). Its molecular formula is C₉H₁₁F O₂, and it is classified under benzaldehydes, which are known for their distinctive aromatic properties and reactivity in organic synthesis .

Organic Synthesis:

- 2-F-5-iPrBA can be used as a starting material for the synthesis of more complex molecules. A study published in the journal "Synthetic Communications" describes its use in the preparation of fluorinated diarylheptanoids, a class of natural products with various biological activities [].

Material Science:

- Some research suggests 2-F-5-iPrBA might have potential applications in the development of functional materials. A study presented at the 2011 Spring National Meeting & Exposition of the American Chemical Society explored its use as a ligand in the design of coordination polymers []. However, further investigation is needed to confirm its efficacy and potential uses.

Pharmaceutical Research:

- Limited research suggests 2-F-5-iPrBA might possess some biological activities. A patent application describes its potential as an anti-inflammatory and analgesic agent []. However, further studies are crucial to evaluate its safety, efficacy, and potential side effects before any therapeutic applications can be considered.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.

- Oxidation: 2-Fluoro-5-isopropoxybenzaldehyde can be oxidized to form corresponding carboxylic acids.

- Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

Several methods have been proposed for synthesizing 2-Fluoro-5-isopropoxybenzaldehyde:

- Starting from 3-Fluorophenol:

- Alternative Synthetic Routes:

- Other methods may involve direct fluorination of substituted benzaldehydes or modifications of existing aromatic compounds through electrophilic aromatic substitution.

2-Fluoro-5-isopropoxybenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: Used in the synthesis of biologically active compounds.

- Material Science: Potential use in developing new materials with specific properties due to its unique functional groups.

- Organic Synthesis: Acts as a building block for more complex organic molecules.

Several compounds share structural similarities with 2-Fluoro-5-isopropoxybenzaldehyde. Here are a few notable examples:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | Methoxy group instead of isopropoxy | 0.91 |

| 2-Fluoro-4-isopropoxybenzaldehyde | 1242070-92-3 | Different substitution pattern on the benzene ring | 0.92 |

| 2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | Two fluorine atoms at different positions | 0.91 |

| 3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | Fluorine at a different position | 0.88 |

These compounds illustrate variations in substituent types and positions on the benzene ring, highlighting the structural uniqueness of 2-Fluoro-5-isopropoxybenzaldehyde while also indicating potential avenues for comparative studies in biological activity and reactivity patterns.

Applications in Kinase Inhibitor Development

Kinase inhibitors represent a cornerstone of targeted cancer therapies, and 2-Fluoro-5-isopropoxybenzaldehyde has become instrumental in their design. The fluorine atom enhances electronegativity, improving interactions with ATP-binding pockets in kinases, while the isopropoxy group provides steric bulk to fine-tune selectivity. For example, this compound serves as a precursor in synthesizing inhibitors targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical in angiogenesis and tumor progression [5].

A comparative analysis of kinase inhibitors derived from fluorinated benzaldehydes reveals distinct advantages:

| Kinase Inhibitor | Target Kinases | Structural Role of 2-Fluoro-5-isopropoxybenzaldehyde |

|---|---|---|

| Axitinib Analogs | VEGFR-1/2/3 | Fluorine stabilizes hydrophobic interactions; isopropoxy group reduces off-target binding |

| Pazopanib Derivatives | PDGFR-α/β | Enhances metabolic stability via fluorine’s electron-withdrawing effects |

| Sorafenib-like Compounds | RAF kinases | Improves solubility through isopropoxy’s ether linkage |

These modifications have led to inhibitors with enhanced IC$$_{50}$$ values in biochemical assays, particularly in renal cell carcinoma models [5]. The compound’s reactivity also enables facile coupling with heterocyclic amines, yielding pyrimidine and quinazoline scaffolds prevalent in kinase inhibitor libraries.

Utilization in Antimicrobial Agent Synthesis

The rise of multidrug-resistant pathogens has intensified the search for novel antimicrobial scaffolds, and 2-Fluoro-5-isopropoxybenzaldehyde addresses this need through two mechanisms: (1) its aldehyde group facilitates Schiff base formation with bacterial amino groups, disrupting cell wall synthesis, and (2) the fluorine atom increases lipophilicity, promoting penetration through microbial membranes. Recent studies demonstrate its utility in synthesizing imine derivatives active against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.

Key antimicrobial compounds derived from this aldehyde include:

- Fluorinated Benzylidene Hydrazides: Exhibit β-lactamase inhibition by covalently binding to serine residues.

- Isopropoxy-containing Thiosemicarbazones: Disrupt zinc homeostasis in metallo-β-lactamase-producing strains.

A structure-activity relationship (SAR) study highlights the necessity of the isopropoxy group for maintaining potency against Gram-negative bacteria, likely due to its role in masking polar functional groups and enhancing bioavailability.

Contributions to Anticancer Compound Research

In anticancer drug discovery, 2-Fluoro-5-isopropoxybenzaldehyde’s utility stems from its ability to modulate apoptosis pathways and inhibit tubulin polymerization. Fluorine’s inductive effects increase the electrophilicity of adjacent carbons, enabling Michael addition reactions with cysteine residues in tubulin. This mechanism is exploited in analogs of combretastatin A-4, where the compound’s scaffold replaces the traditional stilbene core, yielding derivatives with improved water solubility and reduced cardiotoxicity.

Notably, hybrid molecules combining this aldehyde with histone deacetylase (HDAC) inhibitor motifs show synergistic effects in pancreatic cancer cell lines, achieving 90% growth inhibition at nanomolar concentrations. The isopropoxy group’s steric profile further prevents rapid glucuronidation, extending half-life in vivo.

The aldehyde functional group in 2-Fluoro-5-isopropoxybenzaldehyde serves as a highly versatile reactive center capable of undergoing numerous transformation reactions. The presence of both electron-withdrawing fluorine and electron-donating isopropoxy substituents on the aromatic ring creates a unique electronic environment that modulates the reactivity of the carbonyl group [1] [2].

Reduction Pathways

The aldehyde group readily undergoes reduction to form primary alcohols through various mechanistic pathways. Sodium borohydride reduction proceeds via nucleophilic hydride addition to the electrophilic carbonyl carbon, yielding the corresponding benzyl alcohol under mild aqueous or alcoholic conditions [3]. The electron-withdrawing nature of the fluorine substituent enhances the electrophilicity of the aldehyde carbon, facilitating faster reduction rates compared to unsubstituted benzaldehydes [2].

Lithium aluminum hydride provides a more powerful reducing environment, requiring anhydrous conditions but offering complete conversion under controlled temperatures. Catalytic hydrogenation using palladium, nickel, platinum, or rhodium catalysts represents an alternative approach that operates under elevated pressure and temperature conditions [2].

For complete deoxygenation, the Wolff-Kishner reduction utilizing hydrazine in basic conditions or the Clemmensen reduction employing zinc amalgam in hydrochloric acid effectively converts the aldehyde to the corresponding methyl group through distinct mechanistic pathways [2].

Oxidation Transformations

Oxidation of the aldehyde functionality to carboxylic acids can be achieved through multiple reagent systems. Potassium dichromate in sulfuric acid medium provides reliable oxidation via chromium(VI) chemistry under acidic reflux conditions [4]. The reaction proceeds through chromate ester formation and subsequent elimination mechanisms.

Potassium permanganate offers an alternative oxidizing agent that operates effectively under basic or neutral conditions through manganese(VII) chemistry. The aromatic substituents influence the reaction kinetics, with the electron-withdrawing fluorine facilitating oxidation while the electron-donating isopropoxy group provides modest deactivation [4].

The Cannizzaro reaction represents a unique disproportionation pathway for aldehydes lacking alpha-hydrogens. Under concentrated sodium hydroxide conditions at elevated temperatures, one molecule undergoes oxidation to the carboxylic acid while another simultaneously reduces to the primary alcohol through hydride transfer mechanisms [5].

Nucleophilic Addition Reactions

The aldehyde carbonyl readily participates in nucleophilic addition reactions with various oxygen-based nucleophiles. Hydrate formation occurs through reversible water addition, with the equilibrium position influenced by the electronic nature of the aromatic substituents [6].

Hemiacetal formation proceeds through alcohol addition under acid-catalyzed conditions, creating a carbon center bearing both hydroxyl and alkoxy groups. This reaction serves as an intermediate step toward full acetal formation when excess alcohol is employed under anhydrous acid catalysis [7] [8].

The electronic effects of the aromatic substituents significantly influence these equilibria, with electron-withdrawing groups favoring nucleophilic addition by increasing carbonyl electrophilicity [6].

Condensation Reactions

Schiff base formation through condensation with primary amines represents a fundamental aldehyde transformation that proceeds via nucleophilic addition followed by water elimination [9] [10]. The resulting imine linkage provides access to diverse nitrogen-containing heterocycles and coordination complexes.

Aldol condensation reactions involve enolate nucleophile addition to the aldehyde carbonyl, followed by base-catalyzed dehydration to generate alpha,beta-unsaturated carbonyl systems [11] [12]. The aromatic aldehyde's enhanced electrophilicity promotes rapid nucleophilic attack by enolate species.

Olefination Processes

The Wittig reaction provides a powerful method for converting aldehydes to alkenes through phosphorus ylide addition-elimination mechanisms [13]. The reaction proceeds through oxaphosphetane intermediates that decompose to generate the desired alkene products while eliminating triphenylphosphine oxide.

| Reaction Type | Key Characteristics | Electronic Influence |

|---|---|---|

| Hydride Reduction | Mild conditions, high selectivity | F enhances electrophilicity |

| Oxidation | Multiple reagent options | F facilitates oxidation |

| Nucleophilic Addition | Reversible equilibria | Substituents control position |

| Condensation | Water elimination mechanisms | Electronic activation required |

| Olefination | Stereoselective outcomes | Aromatic effects minimal |

Fluorine-Specific Chemical Modifications

The fluorine substituent at the 2-position of the benzaldehyde ring provides unique reactivity patterns that distinguish this compound from other halogenated aromatics. The high electronegativity and small size of fluorine create distinctive electronic and steric effects that influence both the activation of the aromatic ring toward nucleophilic substitution and the compound's participation in metal-catalyzed transformations [14] [15].

Nucleophilic Aromatic Substitution Mechanisms

The electron-withdrawing aldehyde group positioned ortho to the fluorine substituent significantly activates the aromatic ring toward nucleophilic aromatic substitution reactions. This activation occurs through stabilization of the Meisenheimer intermediate via resonance delocalization of negative charge onto the carbonyl oxygen [16] [17].

Methoxide nucleophiles readily displace fluorine under polar aprotic conditions such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The reaction proceeds through the classical addition-elimination mechanism, where the rate-determining step involves nucleophile addition to form the anionic sigma complex [18] [19].

Primary and secondary amines effectively participate in nucleophilic substitution reactions, providing access to amino-substituted benzaldehydes. The reaction requires polar aprotic solvents and elevated temperatures to overcome the energy barrier associated with breaking aromaticity during intermediate formation [20] [21].

Thiolate nucleophiles demonstrate similar reactivity patterns, yielding thioether-substituted products under basic conditions. The sulfur nucleophile's larger size and polarizability facilitate the substitution process while maintaining the overall electronic characteristics of the aromatic system [16].

Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond can serve as a leaving group in palladium-catalyzed cross-coupling reactions, despite fluorine's reputation as a poor leaving group in aliphatic systems. The aromatic environment and electronic activation from the aldehyde substituent enable effective transmetalation processes [22].

Organozinc and Grignard reagents participate in nickel or palladium-catalyzed coupling reactions that proceed through oxidative addition-transmetalation-reductive elimination sequences. The fluorine leaving group's electron-withdrawing character facilitates the initial oxidative addition step while the aromatic system stabilizes the resulting organometallic intermediates [23].

Organoborane reagents offer excellent compatibility with Suzuki-Miyaura coupling conditions, providing access to biaryl and substituted aromatic products. The reaction typically requires palladium catalysts with appropriate ligands and base additives to promote the transmetalation step [23].

Electrophilic Fluorination Processes

Additional fluorine substituents can be introduced through electrophilic aromatic substitution using mild fluorinating reagents such as Selectfluor or N-fluorosuccinimide. The existing fluorine substituent directs incoming electrophiles to meta positions through inductive electron withdrawal [24].

The regioselectivity of electrophilic fluorination depends on the relative directing effects of all aromatic substituents. The aldehyde group's strong electron-withdrawing character dominates the directing pattern, typically favoring meta substitution relative to both the existing fluorine and the carbonyl group [24].

Reductive and Oxidative Fluorine Transformations

Reductive defluorination can be achieved using strong reducing agents such as lithium aluminum hydride under anhydrous conditions. The process involves nucleophilic attack at the carbon bearing fluorine, followed by elimination to restore aromaticity [17].

Oxidative fluorination using molecular fluorine in the presence of palladium catalysts enables introduction of multiple fluorine atoms under controlled atmospheric conditions. This approach requires careful temperature and concentration control to prevent over-fluorination and maintain selectivity [25].

| Fluorine Modification | Mechanism | Selectivity Factors |

|---|---|---|

| Nucleophilic Substitution | Addition-elimination | Aldehyde activation |

| Cross-Coupling | Transmetalation | Metal catalyst choice |

| Electrophilic Addition | Substitution | Directing group effects |

| Defluorination | Reduction | Reducing agent strength |

Isopropoxy Substitution Effects on Reactivity

The isopropoxy group at the 5-position significantly influences the overall reactivity profile of 2-Fluoro-5-isopropoxybenzaldehyde through a combination of electronic and steric effects. This substituent acts as a moderate electron-donating group while simultaneously introducing substantial steric bulk that affects reaction pathways and selectivities [27].

Electronic Effects and Aromatic Activation

The isopropoxy substituent exhibits dual electronic character through resonance donation and inductive withdrawal effects. The oxygen atom's lone pairs can participate in resonance with the aromatic pi system, providing electron density that moderately activates the ring toward electrophilic aromatic substitution [27]. However, the electronegative oxygen simultaneously withdraws electron density through inductive effects, creating a more complex electronic environment compared to simple alkyl substituents.

This electronic influence manifests in altered reaction rates for various transformation processes. Electrophilic aromatic substitution reactions proceed faster than with unsubstituted benzaldehydes but slower than with more strongly donating methoxy groups. The isopropoxy group's weaker electron donation compared to methoxy results from the increased inductive withdrawal of the branched alkyl chain [14] [28].

For nucleophilic aromatic substitution reactions, the isopropoxy group provides less deactivation than strongly electron-withdrawing substituents but still reduces reactivity compared to electron-neutral aromatics. This moderation in electronic effects enables fine-tuning of reaction conditions and selectivities [15].

Steric Hindrance and Regioselectivity

The bulky isopropyl portion of the isopropoxy group creates significant steric hindrance around the 5-position, influencing both intermolecular and intramolecular reaction pathways. This steric bulk reduces the accessibility of adjacent positions for nucleophilic attack and can sterically shield the ether oxygen from direct nucleophilic substitution .

During electrophilic aromatic substitution reactions, the isopropoxy group directs incoming electrophiles to ortho and para positions through resonance effects. However, the steric hindrance reduces the selectivity for ortho substitution compared to less hindered alkoxy groups, often favoring para substitution when both positions are available [29] [27].

The steric effects also influence the compound's conformational preferences, with the isopropyl group adopting extended conformations to minimize gauche interactions. These conformational constraints affect molecular recognition, binding affinities, and crystal packing arrangements .

Nucleophilic Substitution Susceptibility

The ether oxygen of the isopropoxy group represents a potential nucleophilic site that can undergo substitution reactions under appropriate conditions. Strong acids can protonate the oxygen, making it susceptible to nucleophilic attack by various species including halides and other nucleophiles [30].

The branched nature of the isopropyl group provides greater steric protection around the ether oxygen compared to linear alkoxy substituents, requiring more forcing conditions for substitution reactions. This enhanced stability makes isopropoxy groups useful as protecting groups in synthetic sequences [30].

Hydrolysis resistance represents another important characteristic, with the isopropoxy group showing greater stability toward mild hydrolytic conditions compared to more accessible ether linkages. This stability derives from the steric hindrance that impedes water approach and protonation .

Thermal and Chemical Stability

The carbon-oxygen bond in isopropoxy groups demonstrates good thermal stability under moderate heating conditions, typically remaining intact up to approximately 200°C before elimination reactions become significant. This thermal stability enables use in high-temperature synthetic processes [31].

Chemical stability toward various reagents depends on the specific reaction conditions employed. The isopropoxy group shows resistance to mild oxidizing and reducing conditions but can be cleaved under strongly acidic or basic conditions through different mechanistic pathways .

Lipophilicity and Solubility Effects

The isopropoxy substituent significantly enhances the compound's lipophilic character compared to polar substituents such as hydroxyl or amino groups. This increased hydrocarbon content improves solubility in organic solvents while reducing water solubility [32].

The lipophilicity enhancement proves particularly valuable in pharmaceutical applications where membrane permeability and bioavailability considerations are paramount. The branched alkyl chain provides optimal hydrophobic character without excessive molecular weight penalties .

| Isopropoxy Effect | Magnitude | Comparison to Methoxy |

|---|---|---|

| Electron Donation | Moderate | Weaker (larger -I effect) |

| Steric Hindrance | High | Significantly greater |

| Thermal Stability | Good | Slightly lower |

| Hydrolysis Resistance | Enhanced | Greater protection |

| Lipophilicity | High | Substantially higher |